2-hydro-beta-NAD

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

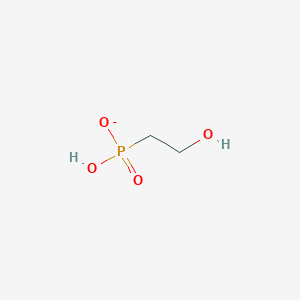

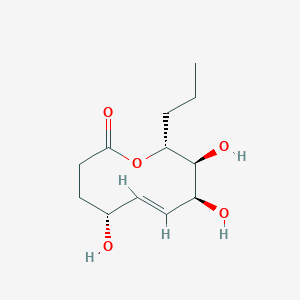

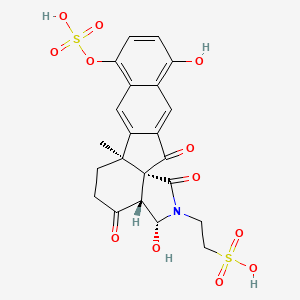

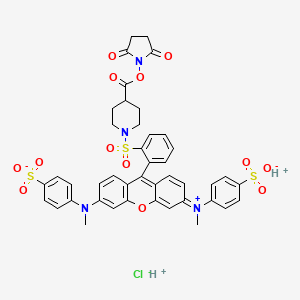

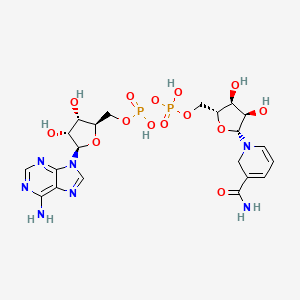

2-hydro-beta-NAD is an NADP obtained by formal reduction of the 1,2-position in the pyridine ring of beta-NAD. It is a NAD and a NAD(P)H. It is a conjugate acid of a 2-hydro-beta-NAD(2-).

Scientific Research Applications

Enzymatic Activity and Biochemical Analysis

2-hydro-beta-NAD is often utilized in enzymatic assays and biochemical analyses. For instance, it has been involved in determining the total bile acids in bile through the 3 alpha-hydroxysteroid dehydrogenase method. This method optimizes various assay conditions, such as pH, temperature, and incubation time, to obtain complete oxidation of the substrate, crucial for accurate bile acid concentration measurement in samples (Turley & Dietschy, 1978).

Biocatalysis and Enzyme Engineering

2-hydro-beta-NAD is significant in biocatalysis, especially concerning the alpha/beta hydrolase-fold family of enzymes. These enzymes are vital in various industrial processes, ranging from the production of pharmaceutical compounds to household products like laundry detergent. The engineering of these enzymes, informed by a detailed understanding of their structure-function relationship and sophisticated computational resources, is crucial for optimizing their use in these applications (Qian et al., 2007).

Metabolic Disease and Mitochondrial Function

Research has also linked 2-hydro-beta-NAD to the regulation of metabolic diseases through its role in NAD+ metabolism. NAD+ is a substrate for sirtuins and poly-adenosine 5′-diphosphate polymerases, which are enzymes that regulate protein deacetylation, DNA repair, and translate changes in energy status into metabolic adaptations. Alterations in NAD+ homeostasis are a feature of metabolic disorders such as type 2 diabetes and nonalcoholic fatty liver disease. Enhancing tissue NAD+ levels through nutraceuticals has shown potential in improving mitochondrial function and sirtuin-dependent signaling (Elhassan et al., 2017).

Dynamic Behavior in Enzymatic Reactions

2-hydro-beta-NAD is involved in the dynamic behavior of enzymes during catalysis. For example, it plays a role in the function of para-hydroxybenzoate hydroxylase, a flavoprotein monooxygenase. The enzyme catalyzes a reaction involving the reduction of the cofactor FAD by NADPH and the subsequent oxidation of reduced FAD by oxygen. This process, essential for specific and fast catalysis, involves complex conformational rearrangements within the protein structure, highlighting the significance of 2-hydro-beta-NAD in these biochemical pathways (Entsch et al., 2005).

properties

Product Name |

2-hydro-beta-NAD |

|---|---|

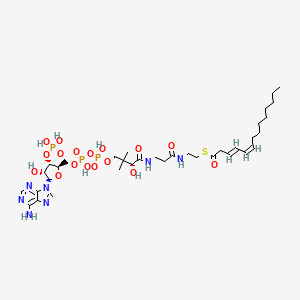

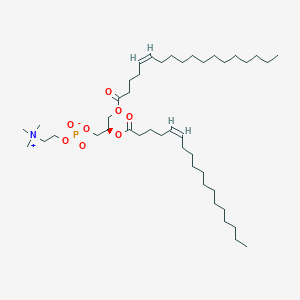

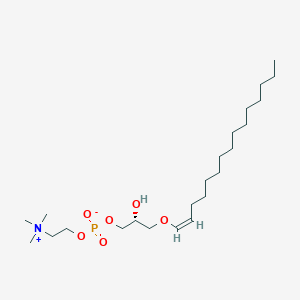

Molecular Formula |

C21H29N7O14P2 |

Molecular Weight |

665.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-2H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-3,7-8,10-11,13-16,20-21,29-32H,4-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |

InChI Key |

TVJJIHUATXWSJG-NNYOXOHSSA-N |

Isomeric SMILES |

C1C(=CC=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Canonical SMILES |

C1C(=CC=CN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.